1-(5-Fluoropyrimidin-2-yl)-4-(2-phenylbutanoyl)piperazin-2-one
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Overview
Description
1-(5-Fluoropyrimidin-2-yl)-4-(2-phenylbutanoyl)piperazin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(2-phenylbutanoyl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Intermediate: The starting material, 5-fluoropyrimidine, is synthesized through the fluorination of pyrimidine using a fluorinating agent such as Selectfluor.
Acylation Reaction: The fluoropyrimidine intermediate undergoes an acylation reaction with 2-phenylbutanoyl chloride in the presence of a base like triethylamine to form the acylated product.
Cyclization: The acylated intermediate is then subjected to cyclization with piperazine under reflux conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)-4-(2-phenylbutanoyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)-4-(2-phenylbutanoyl)piperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(2-phenylbutanoyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine ring may interact with nucleic acids or proteins, while the phenylbutanoyl group can enhance binding affinity and specificity. The piperazinone moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyrimidin-2-yl)-4-(2-phenylacetyl)piperazin-2-one: Similar structure with an acetyl group instead of a butanoyl group.
1-(5-Fluoropyrimidin-2-yl)-4-(2-phenylpropanoyl)piperazin-2-one: Similar structure with a propanoyl group instead of a butanoyl group.
Uniqueness
1-(5-Fluoropyrimidin-2-yl)-4-(2-phenylbutanoyl)piperazin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the butanoyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(2-phenylbutanoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-2-15(13-6-4-3-5-7-13)17(25)22-8-9-23(16(24)12-22)18-20-10-14(19)11-21-18/h3-7,10-11,15H,2,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWWTTPOOZXVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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